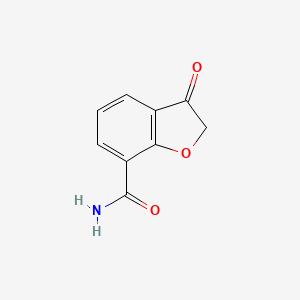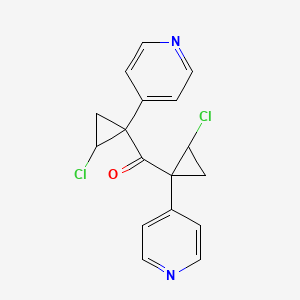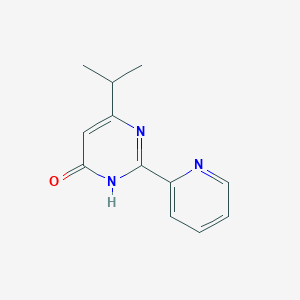
6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with an isopropyl group and a pyridin-2-yl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an isopropyl-substituted β-diketone under acidic conditions to form the pyrimidine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
6-Isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of new materials with specific properties, such as catalysts and ligands for metal complexes
Mécanisme D'action
The mechanism of action of 6-Isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, it can interact with DNA and RNA, interfering with the replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar structure but lacks the isopropyl group.
4-Hydroxy-2-(pyridin-2-yl)pyrimidine: Similar structure but with a hydroxyl group at the 4-position.
6-(Pyridin-2-yl)pyrimidin-4-ol: Similar structure but without the isopropyl group
Uniqueness
6-Isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol is unique due to the presence of both the isopropyl and pyridin-2-yl groups, which contribute to its distinct pharmacological properties. The combination of these substituents enhances its binding affinity to specific molecular targets, making it a promising candidate for drug development .
Propriétés
Formule moléculaire |
C12H13N3O |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
4-propan-2-yl-2-pyridin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O/c1-8(2)10-7-11(16)15-12(14-10)9-5-3-4-6-13-9/h3-8H,1-2H3,(H,14,15,16) |
Clé InChI |
WJLXESNJNUAXSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=O)NC(=N1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




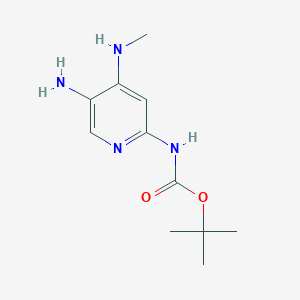
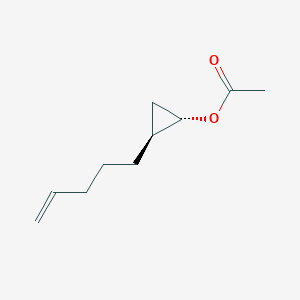
![2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B15052817.png)
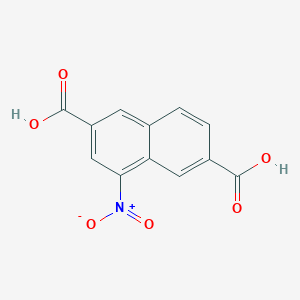
![4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol](/img/structure/B15052826.png)
![2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine](/img/structure/B15052833.png)
![tert-butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15052848.png)
![[1,1'-Bi(cyclohexane)]-4,4'-dicarboxylic acid](/img/structure/B15052856.png)
![4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid](/img/structure/B15052866.png)
